![molecular formula C9H12N4 B055724 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile CAS No. 122799-98-8](/img/structure/B55724.png)
3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile” is a chemical compound with the CAS Number: 122799-98-8 . It has a molecular weight of 176.22 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N4/c10-5-7-6-13 (12-9 (7)11)8-3-1-2-4-8/h6,8H,1-4H2, (H2,11,12) . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .
Scientific Research Applications
Facile Synthesis Methods : A number of studies have focused on developing efficient synthesis methods for pyrazole derivatives. Bhosle et al. (2016) reported a convenient synthesis of 6-amino-2H, 4H-pyrano[2,3-с]pyrazole-5-carbonitriles using a deep eutectic solvent, avoiding toxic catalysts and solvents (Bhosle et al., 2016). Kiyani and Bamdad (2018) used sodium ascorbate as a catalyst for the green synthesis of polysubstituted 5-aminopyrazole-4-carbonitriles (Kiyani & Bamdad, 2018).
Biological Activities : Research into the biological activities of pyrazole derivatives has shown promising results. Rashad et al. (2009) synthesized novel substituted pyrazole and pyrazolopyrimidine derivatives from 5-Amino-1-substituted-1H-pyrazole-4-carbonitrile, showing antiviral activity against herpes simplex virus type-1 (Rashad et al., 2009). Abdel‐Latif et al. (2016) created pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives with cytotoxicity against human laryngeal epidermoid carcinoma cells (Abdel‐Latif et al., 2016).
Chemical Properties and Applications : Studies have also examined the chemical properties and potential applications of pyrazole derivatives. Hameed et al. (2020) investigated the corrosion inhibition and adsorption properties of some heterocyclic derivatives, including 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile, on C-Steel surfaces in HCl (Hameed et al., 2020). Ali et al. (2016) explored the synthesis of new pyrazole-4-carbonitrile derivatives and their reactivity towards various compounds (Ali et al., 2016).
Safety and Hazards
Future Directions
While specific future directions for this compound are not mentioned in the search results, aminopyrazole-based compounds have been studied as active agents in different therapeutic areas, with particular attention on the design and structure-activity relationships defined by each class of compounds . The most relevant results have been obtained for anticancer/anti-inflammatory compounds .
Mechanism of Action
Target of Action
The primary target of 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division .
Mode of Action
This compound interacts with CDK2, inhibiting its activity .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the cell from dividing and potentially leading to apoptosis, or programmed cell death .
Pharmacokinetics
The compound’s lipophilicity (Log Po/w) is estimated to be around 1.12, suggesting it may have good bioavailability .
Result of Action
The inhibition of CDK2 by this compound can lead to significant cellular effects. Most notably, it can cause cell cycle arrest, preventing cells from dividing . This can lead to apoptosis, or programmed cell death, particularly in cancer cells that rely on rapid cell division .
properties
IUPAC Name |
3-amino-1-cyclopentylpyrazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c10-5-7-6-13(12-9(7)11)8-3-1-2-4-8/h6,8H,1-4H2,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFXBAXRJTXECX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C(=N2)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00561944 |
Source
|
Record name | 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00561944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
122799-98-8 |
Source
|
Record name | 3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00561944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.